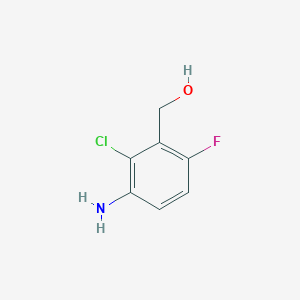
(3-Amino-2-chloro-6-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H7ClFNO It is a derivative of phenol, where the phenyl ring is substituted with amino, chloro, and fluoro groups, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-chloro-6-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-6-fluorophenol, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: (3-Amino-2-chloro-6-fluorophenyl)carboxylic acid.
Reduction: (3-Amino-2-chloro-6-fluorophenyl)methane.
Substitution: (3-Amino-2-substituted-6-fluorophenyl)methanol.
Applications De Recherche Scientifique
(3-Amino-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-Amino-2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-2-chloro-6-fluorophenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-Amino-2-chloro-6-fluorophenyl)acetic acid: Contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
(3-Amino-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the phenyl ring
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
(3-amino-2-chloro-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7ClFNO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3,10H2 |
Clé InChI |
RYFRXUJLVVGHBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)Cl)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















